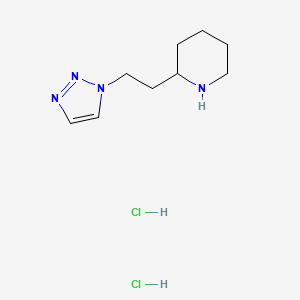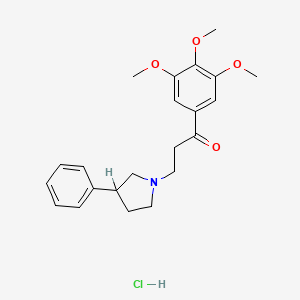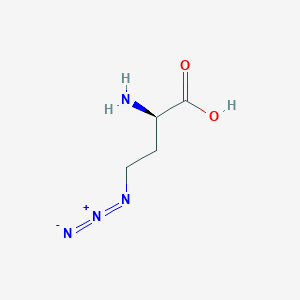
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antifungal Agents : A study by (Sangshetti & Shinde, 2010) reported the synthesis of a series of 1,2,4-triazines, which include 1,2,3-triazole and piperidine rings. These compounds demonstrated significant antifungal activity, with some being equipotent to miconazole against various fungal strains.
Synthesis of Schiff and Mannich Bases : Research by (Bekircan & Bektaş, 2008) focused on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving a reaction with piperidine. This study contributes to the field of organic chemistry and drug design.
Crystal Structure Studies : A study conducted by (Thimmegowda et al., 2009) focused on the synthesis and crystal structure of a novel bioactive heterocycle containing a piperidin-1-yl-ethyl ring. This research is significant for understanding the structural properties of such compounds, which is crucial in drug design.
Antimicrobial Activity of Oxadiazole Derivatives : A study by (Krolenko et al., 2016) synthesized new oxadiazole derivatives containing piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. This research is relevant in the development of new antimicrobial agents.
Antibacterial Agents in Fluoroquinolones : Research by (Huang et al., 2010) involved the synthesis of fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks. These compounds showed considerable antibacterial activity, indicating their potential as therapeutic agents.
α-Glucosidase Inhibitory Potential : A 2019 study by (Nafeesa et al.) introduced 1, 2, 4-triazole derivatives with a piperidine moiety as potential anti-diabetic drugs. These compounds showed moderate α-glucosidase inhibitory activity, suggesting their potential use in diabetes treatment.
EGFR Inhibitors in Cancer Therapy : (Karayel, 2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. These compounds showed potential as anti-cancer agents.
Propriétés
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]piperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13;;/h6,8-10H,1-5,7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWLMKNDBXSDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)




![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)